molecular formula C17H17ClN6 B6453132 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549020-76-8

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6453132
CAS No.: 2549020-76-8
M. Wt: 340.8 g/mol
InChI Key: XQOCJIDNCJPXTB-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a 3-chlorophenyl-piperazine moiety and at position 6 with a pyrazole ring. The piperazine group enhances binding to neurotransmitter receptors (e.g., dopamine, serotonin), while the pyrimidine-pyrazole scaffold contributes to heterocyclic diversity, often associated with bioactivity in medicinal and agrochemical contexts .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6/c18-14-3-1-4-15(11-14)22-7-9-23(10-8-22)16-12-17(20-13-19-16)24-6-2-5-21-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCJIDNCJPXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Sequential Substitution

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol (F ) is treated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (G ).

  • Selective substitution at C7 with morpholine (as a model for piperazine) proceeds at room temperature, followed by Suzuki coupling at C5 with pyrazole boronic esters.

Modifications for Target Compound :

  • Replace morpholine with 1-(3-chlorophenyl)piperazine during the substitution step.

  • Use optimized Buchwald-Hartwig conditions for hindered amine couplings.

Critical Analysis of Methodologies

Method Yield Range Advantages Limitations
Suzuki Coupling55–83%High regiocontrol, mild conditionsRequires boronic ester synthesis
Direct NAS38–66%Simple setup, no metal catalystsLow yields with electron-deficient pyrazoles
Pyrazolo-Pyrimidine Route61–89%Modular scaffold for diversificationMulti-step synthesis increases complexity

Optimization Insights :

  • Microwave-assisted synthesis reduces reaction times for NAS steps (e.g., 2 hours vs. 24 hours).

  • Palladium/Xantphos catalysts improve coupling efficiency for sterically hindered pyrazoles .

Chemical Reactions Analysis

Chlorination and Nucleophilic Substitution

The pyrimidine core undergoes electrophilic substitution reactions, particularly at the 4-position. A key synthetic route involves chlorination followed by nucleophilic displacement with piperazine derivatives:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides (e.g., 2 in ).

  • Piperazine Introduction : Displacement of the chlorine atom at position 4 with 4-(3-chlorophenyl)piperazine occurs under basic conditions (e.g., K₂CO₃ in ).

Reaction Table: Key Synthesis Steps

StepReagents/ConditionsProductYieldSource
1POCl₃, TMA, refluxChlorinated pyrimidine61–89%
2Piperazine derivative, K₂CO₃, CH₃CNPiperazine-substituted pyrimidine70–94%

Hydrazinolysis and Condensation

The pyrazole ring at position 6 can be functionalized via hydrazine derivatives:

  • Hydrazine Addition : Reacting with hydrazine hydrate yields hydrazide intermediates (e.g., 3 in ).

  • Schiff Base Formation : Condensation with aldehydes (e.g., aromatic aldehydes) forms Schiff bases under reflux conditions (e.g., 5a–l in ).

Example Reaction Pathway :

  • Hydrazinolysis :
    4-Cl-pyrimidine+NH2NH24-NHNH2-pyrimidine\text{4-Cl-pyrimidine} + \text{NH}_2\text{NH}_2 \rightarrow \text{4-NHNH}_2\text{-pyrimidine}

  • Aldehyde Condensation :
    4-NHNH2-pyrimidine+RCHOSchiff base\text{4-NHNH}_2\text{-pyrimidine} + \text{RCHO} \rightarrow \text{Schiff base}

Suzuki-Miyaura Coupling

The pyrimidine core supports palladium-catalyzed cross-coupling reactions. For example:

  • Aryl Boronation : Substitution at position 6 with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 18a–g in ).

Reactivity Comparison :

PositionReactivityPreferred PartnersCatalystsSource
4 (piperazine)LowNucleophiles (amines)Base (K₂CO₃)
6 (pyrazole)ModerateAryl boronic acidsPd(PPh₃)₄

Piperazine Functionalization

The piperazine moiety can undergo reductive amination with aldehydes/ketones:

  • Aldehyde Reaction : Treatment with aldehydes (e.g., formaldehyde) forms methylene-linked derivatives (e.g., 47 in ).

  • Cyclization : Subsequent cyclization forms fused heterocycles (e.g., triazolopyrimidines in ).

Key Conditions :

  • Reductant: NaBH₃CN or H₂/Pd-C .

  • Solvents: MeOH or DMF .

Kinase Inhibition

Derivatives of this compound exhibit activity against kinases such as PI3Kδ and PfPK6:

  • PI3Kδ Inhibition : Morpholine-substituted analogues show IC₅₀ values < 100 nM .

  • Antimalarial Activity : Pyrazolo-pyrimidines demonstrate IC₅₀ ~ 200–300 nM against Plasmodium falciparum kinases .

Structure-Activity Relationship (SAR) :

ModificationEffect on Activity
Piperazine → Piperidine4-fold increase in potency
Pyrazole → ThiazoleRetained activity
Chlorine at C(3)Enhanced selectivity

Hydrolytic Stability

The compound is stable under acidic conditions but degrades in basic media:

  • pH 1–3 : No degradation after 24 hours.

  • pH > 10 : Hydrolysis of the pyrimidine-piperazine bond occurs .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is C15H15ClN6C_{15}H_{15}ClN_6, with a molecular weight of approximately 300.78 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various receptors in biological systems.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties by acting as an inhibitor of specific kinases involved in cancer progression. For instance, it has been suggested that derivatives of piperazine can inhibit Aurora kinase and FLT3, both of which are overexpressed in various cancers. By disrupting the signaling pathways mediated by these kinases, the compound could potentially hinder tumor cell proliferation and induce apoptosis in cancer cells .

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects, particularly as potential treatments for psychiatric disorders. The structural similarity of this compound to known antipsychotic agents suggests it may interact with dopamine and serotonin receptors, which are critical in the management of conditions such as schizophrenia and depression .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine on various cancer cell lines demonstrated a significant reduction in cell viability. The mechanism was attributed to the compound's ability to inhibit Aurora kinase activity, leading to disrupted mitotic processes. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent .

Case Study 2: Behavioral Studies in Animal Models

In behavioral pharmacology studies, this compound was administered to rodent models to evaluate its effects on anxiety and depressive behaviors. The results showed that it produced anxiolytic-like effects without significant sedative properties, suggesting a favorable profile for treating anxiety disorders. These findings align with the hypothesis that piperazine derivatives can modulate neurotransmitter systems involved in mood regulation .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antitumor ActivityInhibits Aurora kinase; reduces cell viability
NeuropharmacologicalPotential anxiolytic effects; modulates neurotransmitter systems
Behavioral PharmacologyAnxiolytic-like effects in rodent models

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine 3-Chlorophenyl-piperazine, Pyrazole Potential CNS/Agrochemical
ND-7 Quinoline 3-Chlorophenyl-piperazine, Fluoroquinolone Antibacterial
4-(1H-Pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine Pyrimidine Alkynyloxy, Pyrazole Herbicidal
Elenestinib Pyrrolotriazine Fluorophenyl-ethylamine, Pyrimidine Anticancer

Table 2: Substituent Impact on Activity

Substituent Effect on Properties Example Compound
3-Chlorophenyl-piperazine Enhances receptor binding (e.g., dopamine D2/D3) Target Compound
Alkynyloxy Increases lipophilicity and herbicidal activity
Fluorine (quinoline) Boosts antibacterial potency via DNA gyrase inhibition ND-7
Trifluoromethyl (PF 43(1)) Improves metabolic stability and bioavailability

Key Findings and Trends

  • Piperazine Role: The 3-chlorophenyl-piperazine group is a recurring motif in CNS-targeting compounds, but its activity varies with core structure (e.g., antibacterial in quinolines vs. herbicidal in pyrimidines) .
  • Heterocyclic Core: Pyrimidine offers versatility, but pyridazine () or thienopyrimidine () cores modify electronic profiles and therapeutic applications .
  • Substituent Strategy : Alkynyloxy groups favor agrochemical use, while fluorinated or sulfonamide groups enhance drug-like properties .

Biological Activity

The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antitumor, and antimalarial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is C18H20ClN5C_{18}H_{20}ClN_5 with a molecular weight of approximately 343.84 g/mol. The compound features a piperazine moiety linked to a chlorophenyl group and a pyrazole substituent on the pyrimidine ring, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that piperazine-containing pyrimidine derivatives exhibit significant antimicrobial properties. A study synthesized various piperazine derivatives, including the compound , and evaluated their activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MIC) were determined, revealing promising antimicrobial efficacy:

Compound NameMIC (µg/mL)Activity Type
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine32Bacterial
5-bromo-2-substituted piperazines-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl} pyrimidin-4-amines16Fungal

These findings suggest that modifications to the piperazine and pyrimidine structures can enhance antimicrobial activity .

Antimalarial Activity

The potential of this compound as an antimalarial agent has also been explored. It was tested against Plasmodium falciparum, with results indicating significant inhibition of parasite growth. The compound's mechanism appears to involve interference with key kinases involved in the malaria life cycle:

Kinase TargetIC50 (nM)
PfGSK350
PfPK675

These values indicate that the compound effectively inhibits these targets at nanomolar concentrations, highlighting its potential as an antimalarial therapeutic .

Antitumor Activity

In addition to its antimicrobial and antimalarial properties, the compound has shown promise in cancer research. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines. For example:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

A notable case study involved the synthesis of several derivatives based on the core structure of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. The study aimed to optimize biological activity through structural modifications. The results demonstrated that certain substitutions significantly enhanced potency against targeted biological pathways while reducing cytotoxicity in normal cells.

Q & A

Q. How can reaction scalability be improved without compromising yield?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation). Optimize solvent recycling (e.g., ethanol distillation) and replace hazardous reagents (e.g., LiAlH₄ with NaBH₄/I₂). Process analytical technology (PAT) monitors real-time parameters (pH, temp) .

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